REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]=[N:9][OH:10])=[N:6][CH:7]=1.[Cl:11]N1C(=O)CCC1=O>CN(C=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([Cl:11])=[N:9][OH:10])=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
49.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)C=NO
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
39.5 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Type
|
CUSTOM
|
Details
|
to stir for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
HCl gas was then bubbled in the solution for 20 seconds
|
Duration
|
20 s
|
Type
|
CUSTOM
|
Details
|
the reaction, which
|
Type
|
ADDITION
|
Details
|
The reaction was poured
|
Type
|
DISTILLATION
|
Details
|
into distilled water (1 L)
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
The filter cake was washed with distilled water (2×500 ml)
|
Type
|
CUSTOM
|
Details
|
dried overnight in a vacuum oven at 60° C. (−30 inches Hg)
|
Duration
|
8 (± 8) h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1)C(=NO)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |